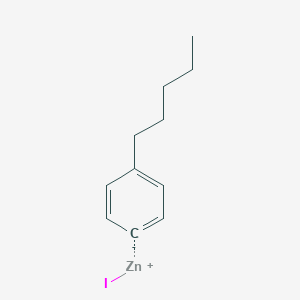

4-n-Pentylphenylzinc iodide

Beschreibung

4-n-Pentylphenylzinc iodide is an organozinc reagent with the chemical formula C11H15ZnI. It belongs to the class of arylzinc halides, characterized by a zinc atom bonded to an aryl group (in this case, a para-substituted pentylphenyl moiety) and an iodide ion. Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions such as the Negishi coupling, where they transfer aryl groups to transition metal catalysts (e.g., palladium) for carbon-carbon bond formation .

However, steric effects from the alkyl chain may influence reactivity and stability.

Eigenschaften

IUPAC Name |

iodozinc(1+);pentylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZDXRPXHLCTGK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-n-Pentylphenylzinc iodide can be synthesized through the reaction of 4-n-pentylphenyl bromide with zinc in the presence of iodine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for 4-n-Pentylphenylzinc iodide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-n-Pentylphenylzinc iodide primarily undergoes substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Common Reagents and Conditions:

Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.

Conditions: Reactions are typically carried out in anhydrous solvents like THF under inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Major Products: The major products formed from these reactions are substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

4-n-Pentylphenylzinc iodide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its role in the synthesis of drug intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-n-Pentylphenylzinc iodide exerts its effects involves the formation of carbon-zinc bonds, which are highly reactive towards electrophiles. This reactivity allows for the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules . The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Reactivity :

- Phenylzinc iodide exhibits the highest reactivity due to minimal steric and electronic hindrance.

- 4-n-Pentylphenylzinc iodide ’s reactivity is reduced compared to phenylzinc iodide due to the bulky pentyl group, which may slow transmetallation steps in cross-coupling reactions.

- 4-[(Ethoxycarbonyl)phenyl]zinc iodide () shows even lower reactivity, as the electron-withdrawing ethoxycarbonyl group destabilizes the zinc-aryl bond .

Solubility: The pentyl chain in 4-n-Pentylphenylzinc iodide improves solubility in nonpolar solvents (e.g., toluene), whereas phenylzinc iodide requires polar solvents like THF. The ethoxycarbonyl derivative’s polarity limits its compatibility with nonpolar reaction media.

Stability :

- Thermal stability correlates with substituent effects: phenylzinc iodide and 4-methylphenylzinc iodide are stable at room temperature, while the pentyl and ethoxycarbonyl variants may require cold storage to prevent decomposition.

Applications :

- 4-n-Pentylphenylzinc iodide is tailored for synthesizing pentyl-substituted aromatic systems, useful in materials science (e.g., liquid crystals) .

- Phenylzinc iodide is a versatile reagent for broad arylations, while the ethoxycarbonyl variant is niche, targeting ester-functionalized products.

Research Implications and Limitations

- Gaps in Data: Direct studies on 4-n-Pentylphenylzinc iodide are sparse in the provided evidence. Most inferences derive from general organozinc chemistry and analogs like 4-[(ethoxycarbonyl)phenyl]zinc iodide .

- Contradictory Trends: While alkyl groups typically stabilize organometallic reagents, excessive steric bulk (e.g., pentyl) may paradoxically reduce reactivity. This contrasts with smaller substituents like methyl, which balance stability and reactivity.

- Synthetic Optimization : Future work should quantify reaction yields and kinetics for 4-n-Pentylphenylzinc iodide in cross-coupling, comparing it directly with phenylzinc iodide and other derivatives.

Biologische Aktivität

4-n-Pentylphenylzinc iodide is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis of 4-n-Pentylphenylzinc Iodide

The synthesis of 4-n-pentylphenylzinc iodide typically involves the reaction of 4-n-pentylphenyl iodide with zinc metal in a suitable solvent. This process allows for the formation of the organozinc reagent, which can be utilized in various coupling reactions. The general reaction can be represented as follows:

Antimicrobial Activity

Research has indicated that organozinc compounds, including 4-n-pentylphenylzinc iodide, exhibit antimicrobial properties. A study highlighted that certain zinc complexes possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

4-n-Pentylphenylzinc iodide has also been investigated for its potential anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The observed effects were attributed to apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| PC-3 (Prostate) | 10.8 |

| HeLa (Cervical) | 20.3 |

The biological activity of 4-n-pentylphenylzinc iodide can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The zinc ion plays a crucial role in enzyme inhibition and modulation of signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : Zinc ions can inhibit metalloproteases and other zinc-dependent enzymes, leading to altered cellular functions.

- DNA Interaction : The compound may interact with DNA, affecting replication and transcription processes.

Case Studies

Several studies have explored the biological activity of organozinc compounds similar to 4-n-pentylphenylzinc iodide:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry reported that a series of zinc complexes exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antimicrobial agents.

- Anticancer Research : Another investigation published in Cancer Letters demonstrated that zinc-based compounds could induce apoptosis in cancer cells through the activation of caspases, highlighting their potential as anticancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4-n-pentylphenylzinc iodide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Organozinc reagents like 4-n-pentylphenylzinc iodide are typically synthesized via transmetallation. For example, a Grignard reagent (4-n-pentylphenylmagnesium bromide) can react with ZnI₂ in anhydrous THF at −78°C under inert atmosphere. The reaction requires rigorous exclusion of moisture and oxygen to prevent hydrolysis or oxidation. Yield optimization involves monitoring reaction time (typically 2–4 hours) and stoichiometric ratios (1:1.1 ZnI₂:Grignard). Purity is assessed via titration or ¹H NMR to quantify residual magnesium salts .

- Key Considerations : Use Schlenk-line techniques for air-sensitive handling. Solvent choice (e.g., THF vs. Et₂O) impacts reagent solubility and reaction kinetics.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 4-n-pentylphenylzinc iodide?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated THF can confirm ligand integrity. The absence of aromatic proton splitting indicates zinc coordination .

- X-ray Diffraction : Single-crystal X-ray analysis resolves the tetrahedral geometry around Zn. Similar organozinc structures (e.g., phenylzinc iodide) show Zn–C bond lengths of ~2.02 Å and Zn–I bonds of ~2.54 Å .

- Elemental Analysis : Combustion analysis (C, H, N) and ICP-MS for Zn/I ratios validate stoichiometry .

Advanced Research Questions

Q. How does the steric bulk of the n-pentyl group influence the reactivity of 4-n-pentylphenylzinc iodide in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the n-pentyl group slows transmetallation in Negishi or Kumada couplings. Comparative studies with less hindered analogs (e.g., phenylzinc iodide) show lower yields in Pd-catalyzed reactions. Kinetic studies (GC-MS monitoring) reveal prolonged induction periods. Mitigation strategies include using bulkier ligands (e.g., XPhos) or elevated temperatures (60–80°C) to enhance reactivity .

- Data Analysis : Tabulate coupling efficiencies (TOF, TON) for varying substituents to correlate steric parameters (Tolman cone angles) with reaction rates.

Q. What are the challenges in stabilizing 4-n-pentylphenylzinc iodide for long-term storage, and how can decomposition pathways be suppressed?

- Methodological Answer : Organozinc reagents are prone to hydrolysis and β-hydride elimination. Stabilization methods include:

- Storage : Under argon at −20°C in THF with molecular sieves.

- Additives : Chelating agents (e.g., TMEDA) reduce Zn aggregation, extending shelf life.

- Decomposition Analysis : TGA/DSC identifies exothermic degradation peaks (~100–150°C). FT-IR detects Zn–O bonds from hydrolysis byproducts .

Q. How can computational modeling (DFT/MD) predict the electronic structure and reactivity of 4-n-pentylphenylzinc iodide in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier orbitals. The LUMO energy (~−1.5 eV) indicates nucleophilicity at the Zn center.

- MD Simulations : Solvent effects (THF vs. toluene) on diffusion-controlled reactivity are modeled using OPLS-AA force fields. Predictions align with experimental TOF data in Suzuki-Miyaura couplings .

Experimental Design & Data Contradictions

Q. How should researchers address discrepancies in reported catalytic activities of 4-n-pentylphenylzinc iodide across different studies?

- Methodological Answer : Contradictions often arise from variations in:

- Catalyst Loading : Normalize data to per-Zn-atom activity.

- Substrate Scope : Compare reactivity with electron-deficient vs. electron-rich aryl halides.

- Reproducibility : Validate protocols using control reactions (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄). Meta-analyses of literature data (e.g., Arrhenius plots) can isolate temperature-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.